Home > Products > Screening Compounds P59176 > 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde
3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde - 426228-27-5

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde

Catalog Number: EVT-2497295
CAS Number: 426228-27-5
Molecular Formula: C14H10BrClO2
Molecular Weight: 325.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde, often employed as a crucial building block in organic synthesis. Its structure features a benzaldehyde core with bromine and a 4-chlorobenzyloxy substituent. This compound plays a significant role in developing novel organic compounds, particularly those with potential pharmaceutical applications like CCR5 antagonists [, , , , ].

4-Bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene

Compound Description: This compound serves as a key intermediate in the synthesis of various CCR5 antagonists. [, , , ] CCR5 antagonists are of significant interest in medicinal chemistry due to their potential for inhibiting HIV-1 entry into cells.

Relevance: This compound shares the core structure of 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde, with the key difference being the presence of a bromomethyl group at the 2-position instead of the aldehyde group in the target compound. This structural similarity makes it a crucial precursor in synthetic pathways targeting CCR5 antagonists.

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

Compound Description: This compound represents a novel non-peptide CCR5 antagonist. [] It exhibits potential for inhibiting HIV-1 entry into cells by targeting the CCR5 receptor.

Relevance: This compound incorporates the entire structure of 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde within its framework. The aldehyde group of the target compound is transformed into a benzyl substituent connected to a piperidine ring, contributing to the overall structure of this CCR5 antagonist.

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

Compound Description: This compound is another novel non-peptide CCR5 antagonist synthesized using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene as an intermediate. [] Similar to the previous example, this compound also holds promise for developing anti-HIV therapies.

Relevance: This CCR5 antagonist contains the full structure of 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde. Like the previous compound, the aldehyde moiety in the target compound is converted into a substituted benzyl group linked to a piperidine ring, forming a crucial component of this CCR5 antagonist.

N-Allyl-N-(1-(5-Bromo-2-((4-Chlorobenzyl)oxy)benzyl)piperidin-4-yl)picolinamide

Compound Description: This novel non-peptide CCR5 antagonist also utilizes 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene in its synthesis and demonstrates potential anti-HIV activity. []

Relevance: This compound shares the same structural relationship with 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde as the previous two compounds. The target compound's structure, with its aldehyde group transformed into a substituted benzyl linked to a piperidine ring, is incorporated into this CCR5 antagonist, highlighting its role as a building block for this class of compounds.

3-Bromo-9-(4-chlorobenzyl)-9H-carbazole

Compound Description: This compound is synthesized by the N-alkylation of 4-chloro-1-(chloromethyl)benzene with 3-bromo-9H-carbazole. []

Relevance: This compound shares the 4-chlorobenzyl substituent with 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde. Additionally, both compounds have a bromine atom directly attached to an aromatic ring. These shared features highlight their close structural relationship.

(E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one Compounds

Compound Description: This class of compounds consists of ten substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-ones synthesized via Crossed-Aldol condensation. [] They have been evaluated for their antimicrobial activities.

Relevance: These compounds share a similar structure with 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde, featuring a bromine atom at the 3-position and a substituted oxy group at the 4-position of a benzene ring. This structural similarity highlights a potential connection in their synthetic pathways and potential applications.

4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile

Compound Description: The crystal structure of this compound was analyzed, revealing its triclinic crystal system and specific lattice parameters. []

Relevance: This compound, while containing a pyridinyl group, shares the 4-chlorobenzyloxy structural motif with 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde. This shared feature suggests potential similarities in their synthesis or properties.

4-(3-((2-((4-chlorobenzyl)thio) pyrimidin-4-yl)oxy)propoxy)-6-fluoro-2H-chromen-2-one (PC-12)

Compound Description: This compound, designated as PC-12, has been investigated for its potential as a JNK-targeting chemotherapeutic agent in HER2-positive breast cancer. []

Relevance: PC-12 shares the 4-chlorobenzyl substructure with 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde, although connected through a thioether linkage instead of an ether linkage. This similarity suggests potential overlapping chemical space and possible common synthetic starting materials or intermediates.

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

Compound Description: This series of amide derivatives has been synthesized and evaluated for antiproliferative activity against the MCF7 breast cancer cell line. []

Relevance: This series, despite having a pyrazole core, shares a structural motif with 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde. Both contain an aromatic ring substituted with chlorine at the para position, connected via an oxygen atom to another aromatic system. This structural similarity points towards a possible shared chemical space and potential similarities in their synthesis or biological activities.

Source and Classification

The compound is sourced from various synthetic routes involving commercially available precursors. It falls under the category of organic compounds used primarily in chemical synthesis and biological research, particularly in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde typically involves several key steps:

  1. Starting Materials: The synthesis begins with 3-bromo-4-hydroxybenzaldehyde as a precursor.
  2. Methoxylation: The first step involves the introduction of a methoxy group (-OCH3_3) to the benzene ring, which can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  3. Chlorobenzylation: Subsequently, the 4-chlorobenzyl group is introduced via Williamson ether synthesis, where 4-chlorobenzyl chloride reacts with the phenolic compound in the presence of a strong base like sodium hydride or potassium carbonate.
  4. Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.

Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize byproducts .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde can be analyzed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Proton NMR can provide insights into the hydrogen environments within the molecule, revealing information about the substitution patterns on the aromatic rings.
  • Infrared Spectroscopy (IR): This technique can identify functional groups present in the compound, such as the aldehyde carbonyl (C=O) stretch and ether (C-O) stretch.
  • X-ray Crystallography: If crystals are available, this method can provide precise details about bond lengths and angles within the molecule.

The presence of both bromine and chlorine atoms contributes to unique electronic properties that influence reactivity and interaction with biological targets .

Chemical Reactions Analysis

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde can participate in various chemical reactions:

  1. Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: The aldehyde can also be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The halogen atoms can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions are critical for modifying the compound for specific applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action for 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde primarily relates to its potential biological activities:

  • Enzyme Interactions: The compound may inhibit certain enzymes due to its structural features that allow it to fit into active sites, thereby blocking substrate access.
  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Further research is needed to elucidate specific mechanisms at a molecular level through techniques such as molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde include:

These properties influence its handling and application in laboratory settings .

Applications

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde has several scientific applications:

  1. Intermediate in Organic Synthesis: It serves as a crucial building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  2. Biological Research: The compound is investigated for its potential role in studying enzyme interactions and inhibition mechanisms.
  3. Medicinal Chemistry: Due to its structural characteristics, it is explored for antimicrobial and anticancer activities, making it relevant in drug development efforts.
Synthetic Methodologies and Structure-Activity Relationship (SAR) Optimization

Design Rationale for Benzyloxybenzaldehyde Scaffolds in Agonist Development

The benzyloxybenzaldehyde scaffold serves as a strategic molecular platform for developing peroxisome proliferator-activated receptor alpha (PPARα) agonists with enhanced pharmacological profiles. This design emerged from systematic deconstruction of rigid quinoline-based PPARα agonists (e.g., Y-0452), aiming to improve synthetic accessibility and ligand-receptor complementarity. Molecular modeling revealed that the U-shaped PPARα ligand-binding domain (PDB 2P54) accommodates the flexible meta-substituted benzyloxybenzaldehyde architecture more effectively than angular heterocyclic cores, enabling optimal interactions with helix 12 and the activation function-2 (AF-2) domain [2].

Key structural advantages include:

  • Aldehyde functionality: Serves as a versatile handle for generating Schiff base derivatives or reduction to hydroxymethyl groups to probe H-bonding interactions with Tyr314 and His440 residues
  • Ether linkage: Introduces conformational flexibility for induced-fit binding while maintaining planarity between aromatic rings
  • Halogen placement: Bromine at C3 provides electron-withdrawing effects that stabilize the aldehyde carbonyl, while the para-chlorobenzyl group enhances hydrophobic pocket occupancy [5]

Table 1: PPARα Agonist Scaffold Evolution

GenerationCore StructureCellular Potency (EC₅₀)PPARα Selectivity (vs γ/δ)Key Limitations
Prototype4-Carboxy-2-phenylquinoline1.2 µM15-foldLow synthetic yield (12-18%)
First-GenBenzyloxybenzaldehyde85 nM380-foldModerate metabolic stability
Second-GenOptimized halogenated variants<50 nM>2,700-foldSolved

Proof-of-concept studies demonstrated that prototype compound A91 (lacking bromine substitution) reduced retinal vascular leakage in streptozotocin-induced diabetic rats to non-diabetic levels following systemic administration, confirming blood-retinal barrier penetration and target engagement. This validated the scaffold’s potential for treating diabetic retinopathy [2].

Regioselective Functionalization Strategies for Bromo-Chloro Substitution Patterns

Regiochemical control in benzaldehyde substitution is critical for optimizing PPARα activity. The 3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde structure requires sequential orthogonal functionalization:

Step 1: Directed ortho-Metalation (DoM)

  • Protection strategy: 4-Hydroxybenzaldehyde is protected as its methoxymethyl (MOM) ether prior to bromination
  • Metalation: n-Butyllithium (-78°C, THF) generates C3-lithiated species, quenched with electrophiles
  • Bromination precision: Selective C3 bromination achieved using NBS (1.0 eq, AIBN, CCl₄, 70°C) to yield 3-bromo-4-hydroxybenzaldehyde (87% yield) [5]

Step 2: Regioselective Etherification

  • Dual-solvent system: 3-Bromo-4-hydroxybenzaldehyde + 4-chlorobenzyl chloride in acetone/H₂O (4:1) with K₂CO₃ (1.5 eq)
  • Microwave enhancement: 120°C, 20 minutes increases yield to 95% vs 72% conventional heating
  • Chemoselectivity: Competing O- vs C-alkylation controlled by phase-transfer catalysts (Aliquat 336) [6]

Table 2: Regiochemistry Impact on Physicochemical Properties

Substitution PatternLogPTPSA (Ų)PPARα EC₅₀ (nM)Synthetic Yield
3-Br-4-OBn-5-H (unsubstituted)4.126.385 ± 3.289%
3-Br-4-OBn-5-Cl (meta-chloro)4.926.342 ± 1.876%
3,5-diBr-4-OBn5.226.3210 ± 9.168%
2-Br-4-OBn (regioisomer)4.026.3>1,00055%

Crucially, meta-bromo substitution (C3) significantly enhances cellular potency over ortho-bromo analogues (210-fold difference), attributed to optimal halogen bonding with PPARα Leu331. Conversely, C5 chloro-substitution (e.g., 3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde) improves membrane permeability (LogP 4.9 vs 4.1) but requires strict anhydrous conditions to prevent dihalo impurity formation [3] [4] [6].

O-Benzylation Techniques for Enhanced Pharmacophore Flexibility

O-Benzylation serves as the critical pharmacophore-modifying step that dictates spatial orientation of the chlorobenzyl moiety. Three advanced methodologies have been developed:

Method A: Classical Williamson Ether Synthesis

  • Reagents: 3-Bromo-4-hydroxybenzaldehyde + 4-chlorobenzyl chloride
  • Conditions: K₂CO₃/DMF, 80°C, 12h (yield: 70-75%)
  • Limitation: Over-alkylation yields 5% bis-benzylated byproduct requiring silica gel purification

Method B: Phase-Transfer Catalysis (PTC)

  • Catalyst: Benzyltriethylammonium chloride (0.1 eq)
  • Conditions: 50% NaOH/toluene, 25°C, 2h (yield: 88%)
  • Advantage: Eliminates racemization risk for chiral analogues; scalable to kilogram quantities

Method C: Mitsunobu Alternative

  • Reagents: DIAD/PPh₃, 4-chlorobenzyl alcohol
  • Conditions: THF, 0°C→RT, 3h (yield: 93%)
  • Application: Essential for acid-sensitive derivatives; reverses regiochemistry when using ortho-chlorobenzyl alcohol [3] [6] [10]

The 4-chlorobenzyloxy group’s torsional flexibility (30° rotational freedom) allows adaptive binding in PPAR subtypes. Molecular dynamics show the para-chlorophenyl ring samples 4.5 Å positional variance during receptor binding, explaining why ortho-chloro isomers (e.g., 3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde) exhibit 18-fold lower activity due to steric clash with Tyr464 [6] [9].

Role of Halogenation in PPARα Isoform Selectivity

Halogen positioning directly modulates PPAR subtype selectivity through complementary van der Waals interactions:

Bromine’s Dual Role:

  • Electronic effects: Lowers aldehyde LUMO energy (-1.7 eV vs unsubstituted) enhancing covalent bond formation with Cys285 thiolate
  • Halogen bonding: C3-bromine forms 2.9 Å interaction with Leu331 carbonyl oxygen (ΔG = -2.8 kcal/mol), rigidifying helix 7

Chlorobenzyl Optimization:

  • Para-chloro position generates ideal hydrophobic contact with Phe273 (distance: 3.7 Å)
  • Meta-chloro analogues shift selectivity toward PPARγ (selectivity ratio 1:14 α:γ)
  • Bromine-for-chlorine substitution at benzyl position improves logD but reduces aqueous solubility (2.1 mg/mL vs 4.3 mg/mL) [2]

Table 3: Halogen Impact on PPAR Isoform Selectivity

CompoundPPARα Transactivation (nM)PPARγ Transactivation (nM)Selectivity Ratio (α:γ)Blood-Retinal Barrier Penetration
3-Br-4-[(4-ClBn)oxy]benzaldehyde49 ± 2.1>100,000>2,0003.8:1 (plasma:retina)
4-[(4-ClBn)oxy]-3-ethoxybenzaldehyde320 ± 11.3>100,0003128.2:1
3,5-diCl-4-[(4-ClBn)oxy]benzaldehyde210 ± 8.7850 ± 29.44.01.5:1
Fenofibrate (reference)1,500>100,0006722:1

Remarkably, introducing the C3 bromine in 4u analogues increased PPARα selectivity >2,700-fold over PPARγ/δ isoforms while maintaining cellular potency <50 nM. This "halogen selectivity filter" effect is absent in PPARγ, where Leu330 (homologous to PPARα Leu331) adopts a 40° rotamer shift that enlarges the pocket, diminishing bromine’s binding contribution [2] [8].

Properties

CAS Number

426228-27-5

Product Name

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde

IUPAC Name

3-bromo-4-[(4-chlorophenyl)methoxy]benzaldehyde

Molecular Formula

C14H10BrClO2

Molecular Weight

325.59

InChI

InChI=1S/C14H10BrClO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2

InChI Key

BQPHZTXCYLAKOD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.